2,3-Difluorobenzotrifluoride

描述

Contextualization within Modern Organic and Material Sciences

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, are of paramount importance in contemporary chemistry. numberanalytics.com The incorporation of fluorine, the most electronegative element, into an aromatic system profoundly modifies the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This strategic substitution can enhance critical attributes such as metabolic stability, lipophilicity, and bioavailability, making these compounds highly valuable in diverse scientific fields. numberanalytics.comnih.govthe-innovation.org

In modern organic chemistry, particularly in medicinal chemistry and agrochemical development, fluorinated aromatics are crucial for designing new therapeutic agents and crop protection chemicals. numberanalytics.comnumberanalytics.comrsc.org The presence of fluorine can block metabolic oxidation sites, alter the acidity (pKa) of nearby functional groups, and influence binding interactions with biological targets like enzymes and receptors. nih.gov In material sciences, these compounds are instrumental in the creation of advanced materials, including polymers, liquid crystals, and other functional materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. numberanalytics.comresearchgate.net The unique characteristics imparted by fluorine have driven significant research and development, establishing fluorinated aromatics as a cornerstone of modern chemical innovation. numberanalytics.com

Strategic Significance and Research Rationale for 2,3-Difluorobenzotrifluoride

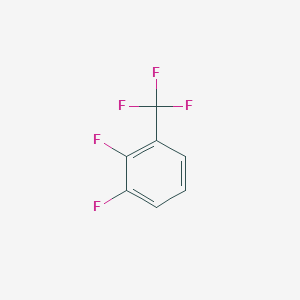

This compound is a specific polyfluorinated aromatic compound with the molecular formula C₇H₃F₅. Its structure is characterized by a benzene (B151609) ring substituted with a trifluoromethyl (-CF₃) group and two fluorine atoms on the adjacent 2 and 3 positions. This particular arrangement of five fluorine atoms creates a highly electronegative and sterically distinct system, which dictates its chemical reactivity and utility.

The strategic importance of this compound lies in its function as a specialized building block in organic synthesis. lookchem.com Its unique substitution pattern is not easily replicated by other isomers, such as 3,4-difluorobenzotrifluoride, where different electronic and steric effects prevail. Researchers utilize this compound as a key intermediate for introducing a specific fluorinated moiety into larger, more complex molecules. The rationale for its use is driven by the need to create novel compounds for the pharmaceutical, agrochemical, and specialty chemical industries, where the precise placement of fluorine atoms is critical for achieving desired biological activity or material properties. lookchem.com It is primarily employed in laboratory research and development processes aimed at discovering new active ingredients and advanced materials. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64248-59-5 |

| Molecular Formula | C₇H₃F₅ |

| Molecular Weight | 182.09 g/mol |

| Boiling Point | 115.9 ± 35.0 °C (predicted) |

| Melting Point | -48.2°C fluoromart.com |

| Density | 1.386 g/cm³ (predicted) |

| Appearance | Colorless, volatile liquid fluoromart.com |

This table presents data compiled from multiple sources. fluoromart.com

Evolution of Research Paradigms Involving Highly Fluorinated Aromatics

The field of organofluorine chemistry has undergone a significant evolution since its inception. nih.gov Early research into aromatic fluorination was defined by methods that, while groundbreaking, often required harsh reaction conditions. The Balz–Schiemann reaction, discovered in 1927, involved the thermal decomposition of diazonium fluoroborates and became a standard for synthesizing fluoroaromatic compounds. nih.govacs.org Other traditional methods include the Halex reaction (halogen exchange), which typically uses potassium fluoride (B91410) to replace chlorine atoms on an activated aromatic ring, and Swarts' reactions, which laid the groundwork for creating trifluoromethyl-substituted benzenes. nih.gov

A major paradigm shift occurred in the mid-20th century, spurred by industrial demand for thermally stable and chemically resistant materials. numberanalytics.com This era saw the development of new fluorinating agents and techniques that offered better control and broader applicability. numberanalytics.comnumberanalytics.com The most recent evolution in this field has been the emergence of transition metal-catalyzed fluorination. numberanalytics.comacs.org The development of palladium-catalyzed C–F cross-coupling reactions, for instance, represented a significant breakthrough, allowing for the formation of aryl fluorides under much milder conditions and with greater functional group tolerance than traditional methods. acs.orgacs.org This modern approach has expanded the synthetic toolbox, enabling the construction of highly complex fluorinated aromatic structures that were previously inaccessible. acs.org

Table 2: Evolution of Key Aromatic Fluorination Methods

| Method | Description | Typical Era of Development |

|---|---|---|

| Balz-Schiemann Reaction | Thermal decomposition of an aromatic diazonium fluoroborate to form an aryl fluoride. nih.govacs.org | Early 20th Century |

| Halex Reaction | Nucleophilic substitution of an aryl chloride with a fluoride source, typically KF. nih.govacs.org | Early to Mid-20th Century |

| Swarts Reaction | Halogen exchange using antimony fluorides to produce trifluoromethyl groups. nih.gov | Late 19th to Early 20th Century |

| Transition Metal Catalysis | Use of catalysts (e.g., Palladium, Copper) to facilitate C-F bond formation from aryl halides or triflates. numberanalytics.comacs.org | Late 20th to 21st Century |

Scope and Objectives of Current Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a synthetic intermediate. The main objective is to leverage its unique structure to build more complex molecules with potential applications in pharmaceuticals and agrochemicals. numberanalytics.com Researchers are exploring its reactivity in various chemical transformations, such as nucleophilic and electrophilic substitutions and coupling reactions, to synthesize novel compounds whose properties are fine-tuned by the specific 2,3-difluoro-1-(trifluoromethyl)phenyl moiety.

On a broader scale, the research trajectories for highly fluorinated aromatics are centered on several key objectives. A major goal is the development of more sustainable and environmentally friendly fluorination methods, such as those utilizing electrochemical or photocatalytic approaches, to reduce reliance on hazardous reagents. numberanalytics.comnumberanalytics.com Another critical area is the pursuit of enhanced selectivity; achieving precise regioselectivity and chemoselectivity in the fluorination of complex molecules remains a significant challenge. numberanalytics.com Furthermore, research is aimed at designing new and more efficient catalysts for fluorination reactions that can operate under mild conditions. numberanalytics.com These advancements are expected to have a substantial impact on various industries by enabling the creation of novel fluorinated drugs, high-performance materials for electronics and energy storage, and more effective agricultural products. numberanalytics.comnumberanalytics.comdatastringconsulting.com

Structure

3D Structure

属性

IUPAC Name |

1,2-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJZWDLNLMBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378875 | |

| Record name | 2,3-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-59-5 | |

| Record name | 1,2-Difluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Difluorobenzotrifluoride

Catalytic Strategies for Regioselective and Stereoselective Synthesis

The precise placement of fluorine atoms on the benzene (B151609) ring is a significant challenge in organofluorine chemistry. Catalytic methods are paramount in achieving the high regioselectivity required for the synthesis of 2,3-Difluorobenzotrifluoride, ensuring the fluorine atoms are introduced at the correct positions.

Organometallic Approaches in Benzoate Ring Formation

While direct documentation of organometallic strategies for the final construction of the this compound ring is specialized, the principles of organometallic chemistry are foundational in creating substituted aromatic precursors. Organometallic reagents, such as organolithium or Grignard reagents, are instrumental in the synthesis of functionalized benzotrifluorides. These highly reactive intermediates allow for the introduction of various functional groups onto the aromatic ring, which can then be further manipulated to introduce fluorine atoms or the trifluoromethyl group. For instance, directed ortho-metalation can be employed to selectively functionalize the positions adjacent to an existing group on a benzene ring, setting the stage for subsequent fluorination or trifluoromethylation steps.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Transition metal catalysis has become an indispensable tool for forming carbon-fluorine (C-F) bonds, a process that was once a significant hurdle in synthetic chemistry. nih.gov Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce a trifluoromethyl group to an aryl halide or triflate. nih.gov A general pathway involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by ligand exchange with a fluoride (B91410) source and subsequent reductive elimination to form the C-F bond. nih.gov

Copper-mediated or -catalyzed reactions have also shown significant promise. tandfonline.commit.edu For instance, copper-mediated oxidative trifluoromethylation of aryl boronic acids provides a method to form benzotrifluorides under mild conditions, which is advantageous for late-stage functionalization of complex molecules. mit.edu The development of stable trifluoromethylcopper(I) reagents has further expanded the scope of these reactions. chinesechemsoc.org While these methods are general for aromatic trifluoromethylation, their application can be tailored through the use of appropriately substituted difluoroaromatic precursors to achieve the specific 2,3-difluoro substitution pattern. The challenge often lies in the final C-F bond-forming reductive elimination step, which can be kinetically demanding. pku.edu.cn

Electrophilic and Nucleophilic Aromatic Substitution Routes for Fluorination

Nucleophilic aromatic substitution (SNAr) is a cornerstone of industrial aromatic fluorination and a primary method for synthesizing this compound. cas.cnalfa-chemistry.com The most common application of this is the Halex process, which involves the exchange of a halide (typically chloride) for a fluoride. wikipedia.orgacsgcipr.org This reaction is particularly effective for aromatic rings that are "activated" by electron-withdrawing groups, such as the trifluoromethyl group. cas.cnresearchgate.net

In a typical synthesis of this compound, a precursor like 2-chloro-3-fluorobenzotrifluoride (B179445) or 2,3-dichlorobenzotrifluoride (B1294808) undergoes a Halex reaction. This process is generally carried out at high temperatures (150-250 °C) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane, using an anhydrous alkali metal fluoride, most commonly potassium fluoride (KF). wikipedia.org The efficiency of the reaction can be enhanced by using phase-transfer catalysts to improve the solubility of the fluoride salt. nih.govacsgcipr.org

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Catalyst | Product | Reference |

| 2-Chloro-3-fluorobenzotrifluoride | KF | DMI | 230 | 18-crown-6 | This compound | beilstein-journals.org |

| 3,4-Dichlorobenzotrifluoride | CsF | DMSO | 180 | K₂CO₃ | 3,4-Difluorobenzotrifluoride | google.com |

| 2,6-Dichlorobenzonitrile | KF | DMSO | 150-250 | - | 2,6-Difluorobenzonitrile | wikipedia.org |

| 2,5-Dichloro-3-nitropyridine | KF/CsF | - | - | - | 2,3-Difluoro-5-chloropyridine | google.com |

This table presents examples of Halex reaction conditions for various fluorinated aromatic compounds to illustrate the general methodology.

Electrophilic fluorination offers an alternative pathway, utilizing reagents that deliver an electrophilic fluorine source ("F+"). alfa-chemistry.com Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are stable, selective, and widely used. alfa-chemistry.comnih.gov This method is particularly useful for the late-stage fluorination of complex molecules. While less common for the bulk synthesis of compounds like this compound compared to the Halex process, electrophilic C-H fluorination catalyzed by transition metals like palladium is an area of active research that holds potential for more direct synthetic routes in the future. pku.edu.cn

Development of Novel Trifluoromethylation and Difluorobenzoylation Reagents

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of many modern chemicals. The development of safe, stable, and effective trifluoromethylating reagents has been a major focus of research, moving away from hazardous, gaseous reagents.

Historically, the synthesis of benzotrifluorides involved harsh methods like the Swarts reaction, which uses reagents such as antimony pentachloride (SbF₅) and hydrogen fluoride (HF). tandfonline.commit.edu Modern research has produced a variety of "shelf-stable" electrophilic trifluoromethylating reagents. beilstein-journals.org Prominent examples include Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine(III)-CF₃ compounds), which are now commercially available and can trifluoromethylate a wide range of nucleophiles under milder conditions. beilstein-journals.orgrsc.org Radical trifluoromethylating reagents, such as sodium triflinate (Langlois' reagent) and trifluoroiodomethane (CF₃I), have also been developed, expanding the toolkit for C-CF₃ bond formation. chinesechemsoc.org

Precursor Chemistry and Feedstock Optimization for Sustainable Synthesis

The primary feedstock for all organofluorine compounds is fluorspar (calcium fluoride, CaF₂). societechimiquedefrance.fragchemigroup.eu Traditionally, fluorspar is treated with concentrated sulfuric acid at high temperatures to produce hydrogen fluoride (HF), a highly toxic and corrosive gas that is the cornerstone of the fluorine industry. agchemigroup.eu Optimizing this initial step and finding safer alternatives is a major goal for sustainable chemistry. Recent breakthroughs have shown that fluorochemicals can be produced directly from fluorspar using oxalic acid under mild, room-temperature conditions, potentially revolutionizing the fluorochemical supply chain by avoiding the need for HF. agchemigroup.eu

For the aromatic portion, feedstocks are derived from petrochemicals. societechimiquedefrance.fr The development of bio-based aromatics, for instance, from the catalytic conversion of plant-derived sugars, offers a renewable alternative. hydrocarbonprocessing.comhydrocarbonengineering.com Integrating these sustainable feedstocks into the production chain for fluorinated compounds represents a significant step toward a greener chemical industry.

Utilization of Green Chemistry Principles in Fluorinated Aromatic Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.com In the synthesis of fluorinated aromatics, this involves several key areas of innovation.

Solvent Replacement: The Halex reaction traditionally uses high-boiling, polar aprotic solvents like DMSO and DMF, which are toxic and difficult to remove. rsc.orgrsc.org Research into greener alternatives is ongoing. A significant advancement is the development of solid-state, mechanochemical fluorination protocols that eliminate the need for bulk solvents entirely. rsc.orgrsc.org These methods, which use ball milling to combine reactants like KF with a phase-transfer catalyst, are often faster, more energy-efficient, and produce less waste than traditional solution-based methods. rsc.org

Safer Reagents and Byproducts: A core principle of green chemistry is the use of less hazardous materials. This is evident in the shift from dangerous fluorinating agents like elemental fluorine and HF to more stable and manageable reagents like KF and shelf-stable electrophilic trifluoromethylating agents. tandfonline.combeilstein-journals.org Furthermore, processes are being designed to produce benign byproducts. For example, a novel method for synthesizing sulfonyl fluorides generates only non-toxic sodium and potassium salts as byproducts. eurekalert.org

Atom Economy and Process Efficiency: Improving the efficiency of reactions to minimize waste is crucial. Catalytic processes are inherently greener than stoichiometric ones as they reduce the amount of reagents needed. The development of highly selective catalysts ensures that feedstocks are converted efficiently into the desired product, minimizing the formation of isomers and other byproducts that require separation and disposal. societechimiquedefrance.fr

Reaction Mechanism Elucidation in Complex this compound Synthesis

Understanding the intricate reaction mechanisms is paramount for optimizing the synthesis of this compound. This involves a detailed analysis of the reaction pathways, including the energetic landscape and the role of catalysts in directing the desired chemical transformation.

The formation of this compound can be approached through various synthetic routes, such as the fluorination of a corresponding dichlorobenzotrifluoride precursor or the functionalization of a pre-existing fluorobenzotrifluoride. The final isomeric distribution is often governed by a delicate interplay between kinetic and thermodynamic control.

Kinetic profiling involves studying the rates of competing reaction pathways that could lead to different isomers. For instance, in a halogen exchange (HALEX) reaction to replace chlorine with fluorine, the activation energy for the substitution at the 2- and 3-positions relative to other positions determines the initial product ratio. Lower reaction temperatures and shorter reaction times typically favor the kinetically preferred product. Thermodynamic profiling, on the other hand, assesses the relative stability of the possible isomers. researchgate.net Given sufficient energy and time for the reaction to reach equilibrium, the most stable isomer will be the predominant product.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to map the potential energy surface of the reaction. These models help predict transition state energies and the relative stabilities of intermediates and final products, offering actionable insights for optimizing reaction conditions to favor the formation of the 2,3-isomer. nih.gov

| Parameter | Kinetic Control | Thermodynamic Control | Implication for this compound Synthesis |

| Temperature | Low | High | Lower temperatures may be necessary to trap the desired 2,3-isomer if it is not the most thermodynamically stable product. |

| Reaction Time | Short | Long | Shorter residence times in a flow reactor could favor the kinetic product. |

| Governing Factor | Activation Energy (Ea) | Gibbs Free Energy (ΔG) | The pathway with the lowest activation energy barrier will dominate under kinetic control. |

| Product | Fastest-forming product | Most stable product | The desired product may be favored under one regime but not the other, requiring careful process design. |

This table presents a conceptual comparison of kinetic and thermodynamic control parameters relevant to the synthesis of specific isomers like this compound.

Catalysis is crucial for achieving high selectivity in the synthesis of this compound. The choice of catalyst can dramatically influence which C-H or C-halogen bond is activated, thereby directing the position of the incoming fluorine atom.

In transformations such as catalytic chlorination of a fluorobenzotrifluoride precursor, Lewis acid catalysts like iron trichloride (B1173362) (FeCl₃) are often used. google.com The catalyst's role is to polarize the Cl-Cl bond, creating a more electrophilic chlorine species that attacks the electron-rich aromatic ring. The directing effects of the existing fluorine and trifluoromethyl groups, combined with the catalyst's steric and electronic properties, determine the regioselectivity of the reaction. Similarly, in fluorination reactions using sources like potassium fluoride (KF), phase-transfer catalysts can be employed to enhance the reactivity and selectivity of the fluoride ion. google.com

Recent advances include the use of transition-metal catalysts, such as those based on palladium (Pd), for C-F bond formation or functionalization. nih.gov The catalyst's ligand sphere can be tailored to control the steric environment around the metal center, thereby favoring substitution at specific positions on the benzotrifluoride (B45747) scaffold. The turnover frequency (TOF) and turnover number (TON) are key metrics for evaluating catalyst activity, while selectivity measures the ratio of the desired 2,3-isomer to other byproducts. nih.gov Research into photoredox catalysis also opens new pathways, where visible light and a photocatalyst can generate reactive radical intermediates, enabling novel C-F bond functionalizations under mild conditions. nih.gov

| Catalyst System (Hypothetical) | Key Transformation | Yield of Difluoroisomers (%) | Selectivity for 2,3-isomer (%) |

| FeCl₃ / Cl₂ | Chlorination of 2-Fluorobenzotrifluoride | 90 | 65 |

| KF / Phase-Transfer Catalyst | Fluorination of 2,3-Dichlorobenzotrifluoride | 85 | 95 |

| Pd(dba)₂ / Custom Ligand | C-H Fluorination of 3-Fluorobenzotrifluoride | 70 | 88 |

| Cr₂O₃–AlF₃ | Vapor-Phase Fluorination | 75 | 70 |

This table provides illustrative data on how different catalyst systems could hypothetically perform in key steps toward the synthesis of this compound, based on principles from related halogenation and fluorination reactions. google.comresearchgate.net

Process Intensification and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from laboratory-scale batches to industrial production requires a focus on process intensification. This strategy aims to develop smaller, safer, and more efficient manufacturing processes, often by moving from traditional batch reactors to continuous flow systems. pitt.eduresearchgate.net

Continuous flow manufacturing offers several advantages for producing specialty fluorochemicals. nih.gov The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for superior heat transfer, enabling precise temperature control of highly exothermic or endothermic reactions. researchgate.netuc.pt This is critical for maintaining selectivity between kinetic and thermodynamic products. Furthermore, handling hazardous reagents, such as anhydrous hydrogen fluoride or chlorine gas, is significantly safer in the small, contained volumes of a flow reactor. google.com

Scale-up in a continuous flow regime is often achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time, rather than by increasing the reactor volume, which can introduce heat and mass transfer limitations. researchgate.net Key parameters for optimization in a flow process include residence time, reactor temperature, pressure, and reagent stoichiometry, which can be precisely controlled to maximize yield and purity. researchgate.net This approach leads to improved process safety, reduced waste, and a smaller manufacturing footprint compared to conventional batch production. pitt.edu

| Parameter | Batch Process | Continuous Flow Process |

| Reactor Volume | Large (e.g., 1000 L) | Small (e.g., 10 L) |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, precise temperature control |

| Safety Profile | Higher risk with hazardous reagents | Significantly improved safety |

| Process Control | Limited, concentration gradients | Precise control over parameters |

| Scale-Up Strategy | Increase reactor size | Numbering-up or longer run time |

| Productivity ( kg/day ) | 500 | 1000 (via continuous operation) |

This table compares key operational and safety parameters for the production of a specialty chemical like this compound in a traditional batch reactor versus a modern continuous flow system. pitt.eduresearchgate.net

Advanced Reactivity and Functionalization of 2,3 Difluorobenzotrifluoride

Site-Selective Functionalization via Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. numberanalytics.com In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org This methodology allows for the precise introduction of various functional groups, which is particularly valuable for complex molecule synthesis. numberanalytics.comorganic-chemistry.org

Directed Halogenation and Nitration of 2,3-Difluorobenzotrifluoride Scaffolds

The electron-withdrawing trifluoromethyl and fluoro groups on the this compound ring deactivate it towards traditional electrophilic aromatic substitution. However, the strategic placement of a directing group can overcome this hurdle and enable site-selective halogenation and nitration. While specific studies on the directed halogenation and nitration of this compound are not extensively detailed in the provided results, the principles of DoM can be applied.

For instance, a suitable directing group, such as an amide or sulfoxide (B87167), could be introduced onto the aromatic ring. This DMG would then direct an organolithium base to deprotonate the ortho position. The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source (e.g., N-bromosuccinimide or iodine) or a nitrating agent (e.g., a nitrate (B79036) salt) to introduce a halogen or nitro group, respectively, at a specific position. The choice of directing group is crucial for achieving high regioselectivity. numberanalytics.comorganic-chemistry.org

Aromatic nitration typically involves treating the compound with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. masterorganicchemistry.comlibretexts.org Similarly, halogenation can be achieved using elemental halogens in the presence of a Lewis acid catalyst. libretexts.orgpressbooks.pub However, for a deactivated ring like this compound, these methods may require harsh conditions and could lead to a mixture of products. DoM offers a milder and more controlled alternative for such transformations.

Introduction of Diverse Functionalities via Lithiation and Quenching

Directed lithiation followed by quenching with various electrophiles is a versatile method for introducing a wide array of functional groups onto an aromatic scaffold. clockss.org After the initial ortho-lithiation guided by a directing group, the resulting aryllithium species can react with a diverse range of electrophiles.

| Electrophile | Introduced Functional Group |

|---|---|

| Carbon dioxide (CO2) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl (-CH(OH)R) |

| Alkyl halides (R-X) | Alkyl group (-R) |

| Disulfides (RSSR) | Thioether (-SR) |

| Chlorotrimethylsilane (Me3SiCl) | Trimethylsilyl group (-SiMe3) |

This strategy allows for the synthesis of a variety of substituted this compound derivatives, which can serve as building blocks for more complex molecules. The efficiency of these reactions depends on the stability of the aryllithium intermediate and the reactivity of the chosen electrophile. clockss.org

Palladium- and Copper-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgbeilstein-journals.org These reactions offer a powerful means to functionalize the this compound core.

Suzuki, Sonogashira, and Buchwald-Hartwig Coupling Applications

| Reactants | Catalyst System | Product Type |

|---|---|---|

| Aryl/Vinyl Boronic Acid + Aryl/Vinyl Halide | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Biaryl/Styrene |

| Alkylborane + Alkyl Halide | Pd Catalyst, Thallium Base (e.g., TlOH) | Alkylated Arene |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org This method is highly effective for introducing alkynyl moieties onto the this compound ring, provided a halogen atom is present. rsc.orgscirp.org The reaction proceeds under mild conditions and is a cornerstone for the synthesis of complex molecules containing alkyne functionalities. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing aryl amines from halogenated this compound. The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under mild conditions. wikipedia.orgbeilstein-journals.org

| Reaction | Key Features |

|---|---|

| Suzuki Coupling | Forms C-C bonds; uses organoboron reagents; tolerant of many functional groups. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Forms C-C bonds; couples terminal alkynes with halides; often uses Pd and Cu catalysts. wikipedia.orgresearchgate.net |

| Buchwald-Hartwig Amination | Forms C-N bonds; couples amines with aryl halides; relies on specialized phosphine ligands. wikipedia.orgorganic-chemistry.org |

C-H Functionalization of Aromatic Rings Bearing Trifluoromethyl Groups

Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to modifying organic molecules by avoiding the pre-functionalization step of introducing a halide. mdpi.comsigmaaldrich.com Transition metal catalysis, particularly with palladium, has been instrumental in developing methods for the direct arylation, alkylation, and alkenylation of C-H bonds. nih.govnih.gov

For aromatic rings bearing strong electron-withdrawing groups like the trifluoromethyl group, C-H functionalization can be challenging. However, directing groups can be employed to facilitate the reaction at a specific C-H bond. sigmaaldrich.comrsc.org The reaction typically involves the formation of a cyclometalated intermediate, which then undergoes further reaction to form the desired product. sigmaaldrich.com

Ring-Opening, Rearrangement, and Cycloaddition Reactions of this compound

Ring-opening, rearrangement, and cycloaddition reactions are fundamental transformations in organic synthesis for constructing complex molecular architectures. wiley-vch.dewikipedia.orgorganic-chemistry.orgbeilstein-journals.orgwikipedia.orgmasterorganicchemistry.com

Specific research detailing the participation of the aromatic ring of this compound in ring-opening, rearrangement (such as a Wolff or Claisen rearrangement), or cycloaddition reactions (like Diels-Alder or [3+2] cycloadditions) is not present in the available scientific literature. cas.cnpku.edu.cnmdpi.comnih.gov The high stability of the benzene (B151609) ring, further enhanced by the presence of five fluorine atoms, makes such transformations challenging and, as far as published data indicates, unexplored for this specific molecule.

Data Tables

Due to the lack of specific experimental research found for this compound in the requested reaction categories, no data tables of research findings can be generated.

Advanced Spectroscopic and Analytical Characterization in 2,3 Difluorobenzotrifluoride Research

High-Resolution NMR Spectroscopy for Mechanistic and Conformational Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated molecules like 2,3-Difluorobenzotrifluoride. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of its molecular framework and behavior in solution.

Multidimensional NMR techniques are powerful for unraveling the complex structures of reaction intermediates that may form during the synthesis or degradation of this compound. researchgate.net Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) create correlation maps between different nuclei, allowing for unambiguous assignment of atoms within a molecule.

For instance, in a reaction mixture, an HSQC spectrum can distinguish between the starting material, intermediates, and final products by correlating each proton to its directly attached carbon atom. The HMBC experiment provides further connectivity information by showing correlations between protons and carbons over two or three bonds. This is crucial for identifying unexpected rearrangements or the formation of transient species that are difficult to isolate. While chromatographic techniques are often insufficient to separate complex mixtures of isomers, multidimensional NMR can profile and deconvolve these mixtures. acdlabs.com The application of these advanced 2D NMR methods, which are well-established for analyzing compounds containing ¹H and ¹³C, is also increasingly being applied to fluorochemicals. researchgate.net

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing organofluorine compounds. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR measurements. wikipedia.orgalfa-chemistry.com A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than for proton NMR, leading to better resolution and less spectral overlap. wikipedia.orghuji.ac.il This sensitivity to the local electronic environment means that ¹⁹F chemical shifts can provide detailed information about the molecular structure. biophysics.orgalfa-chemistry.com

For this compound, three distinct fluorine signals are expected: one for the -CF₃ group and one for each of the two aromatic fluorine atoms. The chemical shift of the trifluoromethyl group typically appears in a different region of the spectrum compared to fluorine atoms attached to an aromatic ring. alfa-chemistry.comucsb.edu

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges

| Type of Compound | Chemical Shift Range (ppm) Relative to CFCl₃ |

|---|---|

| -ArF- | +80 to +170 |

| -CF₃- | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -F-C=O | -70 to -20 |

This table is based on generalized data and values can vary with solvent and molecular context. alfa-chemistry.comucsb.edu

Spin-spin coupling provides further structural insights. ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings and can be observed over multiple bonds (long-range coupling). wikipedia.orghuji.ac.il A particularly interesting phenomenon in molecules like this compound is "through-space" coupling. This non-bonded interaction occurs between spatially proximate fluorine nuclei. researchgate.net In this molecule, the fluorine atoms of the -CF₃ group are in close proximity to the fluorine atom at the C-2 position on the aromatic ring. This proximity can lead to a measurable coupling constant, providing valuable information about the molecule's preferred conformation and the distance between these fluorine atoms. rsc.orgnih.gov The magnitude of this through-space coupling is often correlated with the internuclear distance. nih.gov

Advanced Mass Spectrometry for Trace Analysis and Fragmentation Pathway Mapping

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and for identifying related substances at trace levels.

Impurity profiling is a critical step in the manufacturing of chemicals and pharmaceuticals to ensure safety and efficacy. thermofisher.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), provides highly accurate mass measurements. thermofisher.comwaters.com This accuracy allows for the determination of the elemental formula of the parent compound and any co-eluting impurities, even at very low concentrations. waters.comnih.gov

For this compound, an HRMS analysis can detect and identify process-related impurities (e.g., isomers, starting materials, or by-products from the synthesis) and degradation products. waters.com By comparing the accurate mass of a detected impurity with a database of potential structures, tentative identifications can be made with high confidence. thermofisher.com The use of HRMS in a comprehensive workflow can rapidly generate a detailed impurity profile of a given sample. thermofisher.com

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. youtube.com In an MS/MS experiment, a specific ion (a "precursor ion," such as the molecular ion of this compound or a potential metabolite) is selected, fragmented, and the resulting "product ions" are analyzed. youtube.comnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its atomic arrangement. mdpi.comyoutube.com

When studying the metabolism of this compound, MS/MS is essential for identifying the structure of metabolites. For example, if a metabolite is formed by the addition of a hydroxyl group to the aromatic ring, the mass of the precursor ion will increase by 16 Da. The fragmentation pattern of this new ion can help determine the position of the hydroxylation. The fragmentation of fluorinated compounds can be complex, sometimes involving rearrangements and the migration of fluorine atoms. nih.gov For instance, the fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of the ·CF₃ radical. fluorine1.ru By carefully analyzing the product ion spectrum, a detailed map of the molecule's fragmentation pathways can be constructed, providing conclusive evidence for the structure of metabolites and other transformation products. mdpi.comlibretexts.org

Vibrational and Chiroptical Spectroscopies for Molecular Fingerprinting

Vibrational and chiroptical spectroscopies provide complementary information about the molecular structure and bonding of this compound.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint." Specific functional groups give rise to characteristic absorption or scattering bands. For this compound, characteristic vibrations would include C-F stretching modes from both the trifluoromethyl group and the fluorinated aromatic ring, as well as aromatic C-C stretching and C-H bending modes. nih.gov These experimental spectra are often compared with theoretical spectra calculated using quantum mechanical methods like density functional theory (DFT) to achieve a complete assignment of the vibrational modes. nih.govnih.govnih.gov This comparison helps to confirm the molecular structure and provides insight into intramolecular interactions. nih.gov

Chiroptical spectroscopy, such as electronic circular dichroism (ECD), is used to study chiral molecules—those that are non-superimposable on their mirror images. nih.gov While this compound itself is not chiral, this technique would be highly relevant for studying its interactions with chiral environments (e.g., enzymes) or for analyzing chiral derivatives. If a chiral derivative of this compound were synthesized, ECD could be used to determine its absolute configuration and study its conformational properties in solution. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

X-ray Crystallography and Solid-State Characterization of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound that can be crystallized, this technique provides unparalleled detail about molecular geometry, conformation, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the molecular structure and absolute configuration of chiral compounds. nih.govencyclopedia.pub The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This pattern is directly related to the arrangement of atoms within the crystal's unit cell.

For a chiral, enantiomerically pure derivative of this compound, SCXRD can distinguish between the two possible enantiomers through the anomalous scattering of X-rays. encyclopedia.pubresearchgate.neted.ac.uk The analysis yields a statistical parameter, such as the Flack parameter, which should be close to zero for the correct absolute structure assignment. encyclopedia.pubresearchgate.net The resulting structural model provides precise bond lengths, bond angles, and torsional angles.

Table 3: Key Crystallographic Parameters Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₈H₄F₅N |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=5.9 Å, b=10.9 Å, c=14.8 Å, α=90°, β=98.6°, γ=90° |

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral structure. | 0.0(1) |

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. units.it It is a crucial tool for solid-state characterization, particularly for identifying crystalline phases and investigating polymorphism. rigaku.comcreative-biostructure.comnih.gov Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physical properties.

Each crystalline polymorph of a this compound derivative will produce a unique PXRD pattern, which serves as a "fingerprint" for that specific solid form. creative-biostructure.com By comparing the experimental PXRD pattern of a sample to reference patterns, one can identify the polymorphic form present. PXRD can also be used to assess the degree of crystallinity in a sample and to detect the presence of an amorphous (non-crystalline) solid, which is characterized by the absence of sharp diffraction peaks and the presence of a broad halo. rigaku.com

Table 4: Illustrative Powder X-ray Diffraction Data for Two Hypothetical Polymorphs (Form A and Form B)

| Polymorph | Diffraction Angle (2θ) | Relative Intensity (%) |

| Form A | 10.2°, 15.5°, 20.4°, 25.1° | 100, 85, 60, 75 |

| Form B | 11.8°, 16.2°, 18.9°, 26.3° | 90, 100, 70, 55 |

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components within a mixture. For research involving chiral derivatives of this compound, chiral high-performance liquid chromatography is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate components of a mixture. When dealing with enantiomers, a specialized technique known as chiral HPLC is required. Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible on standard HPLC columns.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. This technique is the most common method for determining the enantiomeric excess (e.e.) of a chiral sample. heraldopenaccess.usuma.es The e.e. is a measure of the purity of one enantiomer in a mixture and is calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of a successful chiral HPLC method is crucial for monitoring the progress of asymmetric syntheses and for the quality control of enantiomerically pure compounds. researchgate.net

Table 5: Representative Chiral HPLC Data for the Analysis of a Racemic and an Enantioenriched Sample

| Sample | Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (e.e.) |

| Racemic Mixture | Enantiomer 1 (R) | 5.2 | 100,000 | 0% |

| Enantiomer 2 (S) | 6.8 | 100,000 | ||

| Enantioenriched Sample | Enantiomer 1 (R) | 5.2 | 5,000 | 90% |

| Enantiomer 2 (S) | 6.8 | 95,000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

In the synthesis of this compound, particularly in processes involving high temperatures and reactive fluorinating agents, the formation of volatile byproducts is a significant concern. These byproducts can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of these volatile impurities, ensuring the final product's purity.

The principle of GC-MS involves the separation of volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer. In the gas chromatograph, the sample is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compounds between the mobile gas phase and a stationary phase within the column. Factors such as boiling point, molecular size, and polarity of the byproducts influence their retention time—the time it takes for a compound to travel through the column. Generally, compounds with lower boiling points and less interaction with the stationary phase elute faster.

Following separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron impact. This process fragments the molecules into a unique pattern of ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a chemical fingerprint for each compound. By comparing these spectra to established libraries, such as the NIST (National Institute of Standards and Technology) library, or by interpreting the fragmentation patterns, the chemical structure of the volatile byproducts can be elucidated.

In the context of this compound synthesis, a common route involves the fluorination of a precursor such as 2-chloro-3-fluorobenzotrifluoride (B179445). In this process, several volatile byproducts can be anticipated. The most common would be the unreacted starting material, 2-chloro-3-fluorobenzotrifluoride. Additionally, positional isomers of the desired product, though often formed in smaller quantities, are a possibility. The separation of these isomers by GC is crucial, and the elution order is typically dependent on the boiling points and dipole moments of the isomers. For disubstituted benzenes, the ortho, meta, and para isomers can often be separated, with their retention times varying based on the nature of the substituents and the type of GC column used.

The mass spectra of these halogenated benzotrifluorides are characterized by the presence of the molecular ion peak and distinct fragmentation patterns, including the loss of fluorine or chlorine atoms and the trifluoromethyl group. The isotopic distribution of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) can further aid in the identification of chlorine-containing byproducts, as it results in a characteristic M+2 peak in the mass spectrum.

A hypothetical GC-MS analysis of a crude this compound product might yield the data presented in the interactive table below. This table illustrates the type of information obtained from such an analysis, including the retention time, key mass-to-charge ratios, and the probable identity of the volatile byproducts.

Interactive Data Table: Hypothetical GC-MS Data for Volatile Byproducts in this compound Synthesis

| Retention Time (min) | Key m/z Ratios | Probable Identity |

| 8.5 | 180, 161, 145, 111 | This compound |

| 7.9 | 196, 177, 161, 145 | 2-Chloro-3-fluorobenzotrifluoride |

| 8.2 | 180, 161, 145, 111 | 3,4-Difluorobenzotrifluoride |

| 7.5 | 162, 143, 127, 93 | 2-Fluorobenzotrifluoride |

The detailed research findings from a GC-MS analysis are critical for optimizing the reaction conditions to minimize the formation of unwanted byproducts and for implementing effective purification strategies to achieve the desired product quality.

Theoretical and Computational Chemistry of 2,3 Difluorobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have proven to be invaluable tools for elucidating the electronic structure and predicting the reactivity of 2,3-Difluorobenzotrifluoride. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, offer a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), provide crucial information about its molecular orbitals and electrostatic potential. researchgate.netmdpi.com

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. youtube.com For aromatic compounds, the HOMO is typically a π-orbital of the benzene (B151609) ring, while the LUMO is a π*-orbital. The energies of these orbitals and their distribution across the molecule dictate its susceptibility to electrophilic and nucleophilic attack. In this compound, the electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to benzene, making the molecule less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution.

Electrostatic Potential (ESP) Mapping: The electrostatic potential map provides a visual representation of the charge distribution within a molecule. researchgate.net For this compound, the ESP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor). The fluorine atoms and the oxygen atoms (if any substituents were present) would exhibit negative potential, while the hydrogen atoms and the carbon atom of the trifluoromethyl group would show positive potential. This information is critical for understanding non-covalent interactions and predicting sites of electrophilic and nucleophilic attack.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A lower HOMO energy suggests lower reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's electronic stability and reactivity. A larger gap implies higher stability and lower reactivity. |

| Electrostatic Potential | The spatial distribution of charge in a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate predictions of reaction energetics and transition state geometries. d-nb.info These methods are computationally more demanding than DFT but offer a higher level of theory.

Transition State Geometries: Identifying the geometry of the transition state is crucial for understanding the reaction mechanism. github.ioscm.com Ab initio methods can be used to locate and characterize transition state structures, which are saddle points on the potential energy surface. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes that occur during the reaction. For instance, in a nucleophilic aromatic substitution reaction on this compound, the transition state would involve the incoming nucleophile and the leaving group simultaneously bonded to the aromatic ring.

| Calculation Type | Information Obtained | Relevance to this compound |

| Energy Profile Calculation | Enthalpies of reactants, products, and intermediates. | Determines the overall thermodynamics of a reaction. |

| Transition State Optimization | Geometry and energy of the transition state. | Elucidates the reaction mechanism and calculates the activation energy. |

| Frequency Calculation | Vibrational frequencies of stationary points. | Confirms the nature of stationary points (minimum or transition state) and provides zero-point vibrational energies. |

Chemical reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction rate and mechanism. mdpi.com Solvation models are used in computational chemistry to account for the effects of the solvent.

Implicit Solvent Models: Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. acs.org These models are computationally efficient and can provide a good qualitative understanding of solvent effects. For reactions of this compound, implicit solvent models can be used to study how the polarity of the solvent affects the stability of charged intermediates and transition states, thereby influencing the reaction energetics. miami.edu

Explicit Solvent Models: Explicit solvent models involve including a number of solvent molecules in the calculation. While computationally expensive, these models can capture specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in implicit models.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules and exploring their conformational space. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the system over time.

A crucial component of MD simulations is the force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. The accuracy of the MD simulation is highly dependent on the quality of the force field.

The development of accurate force fields for fluorinated aromatic compounds like this compound is an active area of research. nih.govbiorxiv.orgacs.orgnih.govacs.org These force fields need to accurately describe the unique properties of the carbon-fluorine bond, including its high polarity and the conformational effects of fluorine substitution. Parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions are typically derived from high-level quantum chemical calculations and experimental data.

| Force Field Component | Description | Importance for Fluorinated Systems |

| Bond Stretching | Describes the energy required to stretch or compress a bond. | Must accurately model the strong C-F bond. |

| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | Important for maintaining the correct geometry of the aromatic ring and substituents. |

| Torsional Potentials | Describes the energy associated with rotation around a bond. | Crucial for modeling the conformational preferences of the trifluoromethyl group. |

| Non-bonded Interactions | Includes van der Waals and electrostatic interactions between atoms that are not directly bonded. | Essential for accurately representing intermolecular forces, particularly the polar nature of C-F bonds. |

MD simulations can provide detailed insights into the intermolecular interactions that govern the behavior of this compound and its derivatives in the condensed phase. These interactions are critical for understanding properties such as solubility, crystal packing, and the tendency for self-assembly.

Intermolecular Interactions: The presence of multiple fluorine atoms in this compound leads to a complex pattern of intermolecular interactions. These can include dipole-dipole interactions, halogen bonding, and π-stacking interactions. researchgate.netrsc.org MD simulations can be used to quantify the strength and geometry of these interactions and to understand how they influence the structure and dynamics of the liquid or solid state.

Self-Assembly: Fluorinated aromatic compounds are known to exhibit interesting self-assembly behavior, forming well-ordered structures in solution and on surfaces. rsc.orgresearchgate.netsoton.ac.ukrsc.org MD simulations can be used to study the self-assembly process of this compound derivatives, providing insights into the formation of monolayers, micelles, or other supramolecular structures. This understanding is crucial for the design of new materials with tailored properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. researchgate.netconicet.gov.ar These models are pivotal in the rational design of new molecules, such as derivatives of this compound, by establishing a correlation between chemical structure and a specific endpoint, such as reactivity, toxicity, or material performance. conicet.gov.ar The fundamental principle is that the structure of a molecule dictates its properties and activities. By quantifying structural features through molecular descriptors, it is possible to develop predictive models that can screen new compounds virtually, thereby saving time and resources in research and development. researchgate.netnih.gov

Descriptor Generation and Selection for Novel Fluorinated Compounds

The development of a robust QSAR/QSPR model begins with the generation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. conicet.gov.ar For novel fluorinated compounds like this compound, a wide array of descriptors can be calculated to capture the unique influence of fluorine atoms on molecular properties. These descriptors are typically categorized by their dimensionality (1D, 2D, and 3D) and type (e.g., electronic, topological, geometrical). conicet.gov.ar

The presence of fluorine and the trifluoromethyl group in this compound significantly influences its electronic properties, lipophilicity, and metabolic stability. Therefore, the selection of appropriate descriptors is critical. Key descriptors for fluorinated compounds often include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's reactivity and can be calculated using quantum chemical methods. ucsb.edu The strong electron-withdrawing nature of fluorine atoms directly impacts these values.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. They can provide information about the molecule's size and shape. way2drug.com

Quantum-Chemical Descriptors: Parameters such as partial atomic charges, dipole moment, and polarizability are crucial for fluorinated compounds due to the high electronegativity of fluorine. ut.ee These descriptors help model intermolecular interactions.

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for predicting a compound's behavior in biological systems. Standard prediction methods for logP can struggle with fluorine-containing molecules, necessitating specialized datasets and models for accurate prediction. blackthorn.ai

The selection of the most relevant descriptors from a large pool is a crucial step to avoid overfitting and to build a statistically sound model. Techniques like genetic algorithms are often employed to select a subset of descriptors that have the highest correlation with the property of interest while having low inter-correlation. researchgate.net

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Modeling of Fluorinated Compounds

| Descriptor Category | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Reactivity, electron-donating/accepting ability. ucsb.edu |

| Constitutional (1D) | Molecular Weight | Size of the molecule. ucsb.edu |

| Topological (2D) | JGI10 | Related to molecular size and branching. cadaster.eu |

| Geometrical (3D) | HATS7m | Encodes information about 3D structure and functional groups. cadaster.euresearchgate.net |

| Quantum-Chemical | Min atomic orbital electronic population | Related to the molecule's stability and reactivity. ut.ee |

| Hydrophobicity | LogP | Lipophilicity, crucial for bioavailability. blackthorn.ai |

This table is interactive and can be sorted by clicking on the column headers.

Predictive Modeling for Rational Design of New Materials and Bioactives

Once relevant descriptors are selected, a mathematical model is constructed to link them to the target property. This predictive model can then be used for the rational design of new materials and bioactive compounds derived from this compound. For example, in materials science, QSPR models can predict properties like thermal stability, dielectric constant, or surface energy, which are critical for applications ranging from advanced polymers to electronics. nih.govmdpi.com The strategic use of data-driven methods and physics-based simulations allows for the anticipation of material properties before their physical creation, accelerating innovation. sustainability-directory.com

In the context of bioactive molecule design, QSAR models can predict endpoints such as binding affinity to a biological target or toxicity. nih.gov For instance, by understanding how modifications to the this compound scaffold affect a particular biological activity, chemists can prioritize the synthesis of the most promising candidates. This approach of virtual screening helps to refine and optimize lead molecules efficiently. researchgate.net

The process typically involves:

Data Set Collection: A training set of fluorinated compounds with known experimental values for the property of interest is compiled.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques are used to create the predictive model.

Model Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques to ensure its reliability for new, untested molecules. researchgate.net

For example, a QSPR model could be developed to predict the oil-water separation efficiency of quartz particles coated with different fluorinated silanes. mdpi.com Similarly, a QSAR model could screen derivatives of this compound for potential endocrine-disrupting activity by predicting their ability to compete with thyroxin for binding to the protein transthyretin. nih.gov

Application of Machine Learning and Artificial Intelligence in Fluorinated Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, particularly in the complex domain of fluorinated chemistry. rsc.org These technologies can analyze vast datasets to identify patterns, predict outcomes, and optimize processes with a speed and accuracy that surpasses traditional methods. preprints.org For a molecule like this compound and its derivatives, AI and ML offer powerful tools for tackling challenges in synthesis design and reaction optimization.

Retrosynthesis Prediction for Complex this compound Derivatives

For complex derivatives of this compound, AI retrosynthesis tools can:

Discover Novel Routes: AI can identify non-intuitive or unconventional synthetic strategies that a human chemist might overlook, potentially leading to more efficient or cost-effective syntheses. grace.comchemical.ai

Accelerate Planning: The time required to design a synthesis can be reduced from weeks to mere minutes. chemcopilot.com

Assess Feasibility: Some platforms can evaluate the proposed routes based on factors like reaction yield, cost, and complexity, helping chemists select the most practical option. computabio.com

These AI systems function by treating retrosynthesis as a machine translation problem, "translating" a product molecule into its reactant precursors. This data-driven approach allows the AI to continuously learn from new chemical literature and improve its predictions. arxiv.org

Reaction Condition Optimization and Yield Prediction via AI Algorithms

Optimizing reaction conditions—such as temperature, solvent, catalyst, and reagent concentrations—is a critical but often resource-intensive part of chemical synthesis. chimia.ch AI algorithms, particularly Bayesian optimization, have proven highly effective at navigating the complex landscape of reaction parameters to find the optimal conditions for maximizing yield and minimizing byproducts. chimia.chrsc.org

Instead of the traditional one-factor-at-a-time approach, Bayesian optimization explores the parameter space more intelligently. chimia.ch It uses the results from previous experiments to build a probabilistic model of the reaction landscape and then suggests the next set of conditions that are most likely to improve the outcome. chimia.ch This data-driven approach can significantly reduce the number of experiments needed to achieve high yields. rsc.org

When applied to the synthesis of this compound or its derivatives, AI can:

Simultaneously Optimize Multiple Parameters: Algorithms can efficiently handle the complex interplay between various reaction variables. digitellinc.com

Predict Reaction Yields: Machine learning models can be trained to predict the outcome of a reaction under specific conditions, allowing for in silico screening before performing experiments. preprints.org

Integrate with Automation: The combination of AI-driven optimization with automated robotic platforms enables high-throughput experimentation and closed-loop discovery, where the system autonomously performs experiments, analyzes results, and decides on the next steps. rsc.orgnih.gov

Table 2: Parameters for AI-Driven Reaction Optimization

| Parameter | Description | Role in Optimization |

|---|---|---|

| Temperature | The reaction temperature in degrees Celsius. | Affects reaction rate and selectivity. |

| Solvent | The medium in which the reaction occurs. | Influences solubility, reactivity, and reaction pathway. |

| Catalyst | A substance that increases the reaction rate. | The choice and concentration are critical for efficiency. |

| Reagent Concentration | The amount of each reactant. | Stoichiometry affects yield and byproduct formation. |

| Reaction Time | The duration of the reaction. | Determines the extent of conversion to the product. |

This table is interactive and can be sorted by clicking on the column headers.

By leveraging these AI and ML tools, the synthesis and development of novel compounds based on the this compound structure can be made more systematic, efficient, and innovative.

Advanced Applications of 2,3 Difluorobenzotrifluoride in Research and Development

Role in High-Performance Materials Science and Polymer Engineering

The inherent properties of the carbon-fluorine bond, such as high thermal stability and resistance to chemical degradation, make fluorinated compounds indispensable in materials science. wikipedia.org 2,3-Difluorobenzotrifluoride serves as a valuable precursor and structural motif in the creation of sophisticated materials with precisely controlled characteristics.

Synthesis of Advanced Fluoropolymers and Elastomers with Tailored Properties

Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases. wikipedia.org The introduction of fluorinated monomers is a key strategy for developing high-performance polymers with enhanced thermal stability, chemical inertness, and specific mechanical properties. fluoride.ltd While direct polymerization of this compound is not common, it serves as a crucial intermediate for creating more complex monomers used in the synthesis of specialized fluoropolymers and elastomers. lookchem.com For instance, derivatives such as amino-substituted 2,3-difluorobenzotrifluorides are employed as building blocks in the production of advanced materials. cymitquimica.com The presence of the difluorobenzotrifluoride moiety within a polymer backbone can significantly alter its physical properties, leading to materials with tailored flexibility, durability, and resistance to environmental stressors, suitable for demanding applications in the aerospace, automotive, and chemical processing industries. fluoride.ltdbeltox.be

The development of sustainable elastomers is also an area of active research, with a focus on creating materials with tailored mechanical properties through innovative synthetic approaches. mdpi.comnih.gov The incorporation of rigid, fluorinated aromatic units like the one derived from this compound can influence the cross-linking density and domain structure of elastomers, thereby tuning their toughness and resilience. rsc.org

Integration into Optoelectronic and Liquid Crystal Materials

Optoelectronic materials are designed to interact with and control light, forming the basis of technologies like displays and sensors. ossila.comnih.gov this compound and its structural motifs are particularly significant in the field of liquid crystals (LCs), which are essential for modern display technologies like Vertical Alignment (VA) LCDs. beilstein-journals.orgtcichemicals.com For these applications, LCs with negative dielectric anisotropy (Δε) are required. beilstein-journals.org The 2,3-difluoroaryl motif has proven to be highly effective in creating such materials. beilstein-journals.orgbiointerfaceresearch.com The two fluorine atoms positioned next to each other generate a strong dipole moment perpendicular to the long axis of the molecule, which is a key factor for achieving negative dielectric anisotropy. biointerfaceresearch.com

Research on terphenyl-based liquid crystals has demonstrated that the inclusion of a lateral 2,3-difluoro substituent can effectively induce or enhance negative dielectric anisotropy. biointerfaceresearch.com This strategic fluorination allows for the fine-tuning of the material's response to an electric field, a critical parameter for display performance.

Table 1: Properties of Liquid Crystals Incorporating Fluoro-Substituted Phenyl Moieties

This table illustrates how different fluorination patterns on an aromatic core, including the 2,3-difluoro motif, influence the dielectric anisotropy (Δε), a key parameter for liquid crystal display applications.

Contributions to Medicinal Chemistry and Drug Discovery Scaffolds

The use of fluorinated building blocks is a powerful strategy in drug discovery. tcichemicals.comnih.govApproximately 20% of all pharmaceuticals contain fluorine, a testament to the element's ability to favorably modify a molecule's biological properties. tcichemicals.comThis compound is a prime example of a "privileged scaffold," a molecular framework that can be used to build a variety of bioactive compounds. mdpi.comnih.gov

Design and Synthesis of Fluorinated Bioactive Small Molecules

This compound serves as a key starting material or intermediate in the synthesis of complex, fluorinated bioactive molecules. lookchem.comIts derivatives, such as 4-Amino-2,3-difluorobenzotrifluoride and 2,3-Difluoro-6-(trifluoromethyl)aniline, are important precursors in the development of new pharmaceuticals and agrochemicals. cymitquimica.comcymitquimica.comThe unique substitution pattern of the ring allows for regioselective reactions, enabling chemists to build molecular complexity and create libraries of compounds for screening against various biological targets. nagoya-u.ac.jpThe presence of the trifluoromethyl group and the adjacent fluorine atoms provides a chemically stable anchor that can be elaborated upon to produce novel drug candidates for a range of therapeutic areas, including antimalarial agents. nih.govepo.org

Impact on Metabolic Stability and Lipophilicity of Drug Candidates